6-Benzyl-decahydro-[1,6]naphthyridine
Description
6-Benzyl-decahydro-[1,6]naphthyridine is a synthetic heterocyclic compound characterized by a fully saturated decahydro-[1,6]naphthyridine core with a benzyl group at the 6-position. Its IUPAC name is 3-amino-6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS: 214699-26-0) . Its structure serves as a template for exploring anticancer agents, with modifications at key positions influencing biological activity .
Properties
IUPAC Name |
6-benzyl-2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-5-13(6-3-1)11-17-10-8-15-14(12-17)7-4-9-16-15/h1-3,5-6,14-16H,4,7-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIRFDXCHHKPFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCC2NC1)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-decahydro-[1,6]naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of a naphthyridine derivative followed by benzylation. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and benzylation can be achieved using benzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 6-Benzyl-decahydro-[1,6]naphthyridine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-decahydro-[1,6]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyridine oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the naphthyridine core, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include oxidized naphthyridine derivatives, reduced naphthyridine compounds, and various substituted naphthyridine analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
6-Benzyl-decahydro-[1,6]naphthyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds with potential anticancer, antiviral, and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It is utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 6-Benzyl-decahydro-[1,6]naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the naphthyridine core play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo-Fused Naphthyridine Isomers
Benzo[h]naphtho[1,2-b][1,6]naphthyridine
- Structural Features : Fusion of a benzene ring at the [h] position of the naphthyridine core. Substituents (e.g., Cl, CH₃) at the 2nd or 7th position enhance cytotoxicity .
- Biological Activity : Exhibits potent antiproliferative effects, particularly against HeLa cells (IC₅₀: 1.05 µM for compound 3b). Chloro derivatives show superior activity due to electron-withdrawing effects .
- Key Findings : The 7th position is critical for derivatization; heteroaromatic substituents (e.g., thiophene) further improve potency .
Benzo[b]naphtho[1,2-h][1,6]naphthyridine
- Structural Features : Isomeric fusion at the [b] position, with substituents at the 9th position .
- Biological Activity : Lower cytotoxicity compared to benzo[h] isomers (e.g., IC₅₀: 6.21 µM for compound 9a in HeLa) .
- Key Findings : Substitution at the 9th position with electron-withdrawing groups (e.g., Cl) improves activity but remains less potent than benzo[h] analogues .
Table 1: Cytotoxicity Comparison of Benzo-Fused Isomers
| Compound Series | HeLa IC₅₀ (µM) | Key Substituent | Activity Trend |
|---|---|---|---|
| Benzo[h] (3a, 3b, 9a, 9b) | 1.05–6.21 | Cl, CH₃ | Higher potency |
| Benzo[b] (13–18) | >10 | Cl, CH₃ | Moderate potency |
Partially Saturated Analogues
Tetrahydronaphthyridine Ethers (e.g., Compound 12a)
- Structural Features : Partially saturated core (7,8-dihydro) with a benzyloxy group at the 2-position .
- Biological Activity: Limited cytotoxicity data, but ether linkages may enhance bioavailability for kinase targeting .
6-Benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
Fluorinated and Heterocyclic Derivatives
Fluorine-Containing Benzo[h][1,6]naphthyridines
- Structural Features : Fluorine atoms at strategic positions enhance metabolic stability .
- Synthesis: Friedländer cyclization with aliphatic aldehydes yields pyrimidoquinolines and naphthyridines .
- Biological Activity : Expected to show antiviral or anticancer properties, though specific data are pending .
Aaptamines (Natural Analogues)
- Structural Features : Benzo[de][1,6]naphthyridine alkaloids isolated from marine sponges .
- Biological Activity : Broad-spectrum activity, including antioxidative, antimicrobial, and p53-dependent transcriptional modulation .
- Key Findings : Natural derivatives highlight the scaffold’s versatility but differ in mechanism compared to synthetic variants .
Substituent-Driven SAR Insights
Table 2: Impact of Substituents on Activity
Biological Activity
6-Benzyl-decahydro-[1,6]naphthyridine is a nitrogen-containing heterocyclic compound belonging to the naphthyridine family. Its structure features a decahydro-naphthyridine core with a benzyl group at the sixth position, which contributes to its unique chemical reactivity and biological activity. This compound has gained attention in medicinal chemistry due to its potential pharmacological properties, including anticancer, antiviral, and antimicrobial activities.
The biological activity of 6-Benzyl-decahydro-[1,6]naphthyridine is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The presence of the benzyl group enhances its binding affinity to these targets, which can lead to modulation of their activity. The exact mechanisms may vary based on the biological context and the derivatives being studied.
Pharmacological Properties
Research has indicated that 6-Benzyl-decahydro-[1,6]naphthyridine exhibits several significant biological activities:
Comparative Analysis with Similar Compounds
To better understand the unique properties of 6-Benzyl-decahydro-[1,6]naphthyridine, it is useful to compare it with related compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1,6-Naphthyridine | Basic naphthyridine structure | Diverse biological activities |
| Benzo[h][1,6]naphthyridine | Additional benzene ring fusion | Unique pharmacological properties |
| 1,5-Naphthyridine | Different nitrogen positioning | Distinct chemical and biological behavior |
The presence of the benzyl group in 6-Benzyl-decahydro-[1,6]naphthyridine distinguishes it from other naphthyridines by enhancing its chemical reactivity and biological activity.
Research Findings
Several studies have highlighted the potential of 6-Benzyl-decahydro-[1,6]naphthyridine in various biomedical applications:
- Case Study on Anticancer Activity : A study published in MDPI explored the synthesis of derivatives from naphthyridin-2(1H)-ones and their anticancer properties. It was found that modifications at specific positions significantly influenced their efficacy against cancer cells .
- Enzyme Interaction Studies : Research indicates that 6-Benzyl-decahydro-[1,6]naphthyridine may interact with enzymes involved in metabolic pathways. This interaction could lead to inhibition or activation of these enzymes, thereby affecting cellular processes.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibits tumor growth; induces apoptosis | , |
| Antiviral | Potential antiviral effects | |
| Antimicrobial | Exhibits antimicrobial properties |
Table 2: Synthesis Methods and Yield
| Method | Yield (%) | Conditions |
|---|---|---|
| Cyclization of precursors | Varies | Use of reducing agents |
| Benzylation | High | Benzyl bromide with base |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
